2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol
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Overview
Description
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is a chemical compound with the molecular formula C₁₁H₁₃Br₂NO₂. It is a brominated phenol derivative that contains a morpholine group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol typically involves the bromination of a phenol derivative followed by the introduction of a morpholine group. One common method involves the reaction of 2,4-dibromophenol with formaldehyde and morpholine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by the addition of morpholine. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones, while reduction reactions can modify the bromine atoms.
Condensation Reactions: The morpholine group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Compounds with reduced bromine atoms or modified phenolic groups.
Scientific Research Applications
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenolic group can interact with biological molecules, leading to various biochemical effects. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromophenol: A simpler brominated phenol without the morpholine group.
2,4-Dibromo-6-isopropyl-3-methylphenol: A brominated phenol with different substituents on the benzene ring.
2,6-Dibromo-4-methylphenol: Another brominated phenol with a different substitution pattern.
Uniqueness
2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53500-66-6 |
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Molecular Formula |
C11H13Br2NO2 |
Molecular Weight |
351.03 g/mol |
IUPAC Name |
2,4-dibromo-6-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C11H13Br2NO2/c12-9-5-8(11(15)10(13)6-9)7-14-1-3-16-4-2-14/h5-6,15H,1-4,7H2 |
InChI Key |
SQSKXEJNYKNAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
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